![molecular formula C22H18FN3O3S B2458223 3-(1-(benzo[b]thiophène-2-carbonyl)pipéridin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034371-81-6](/img/structure/B2458223.png)

3-(1-(benzo[b]thiophène-2-carbonyl)pipéridin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

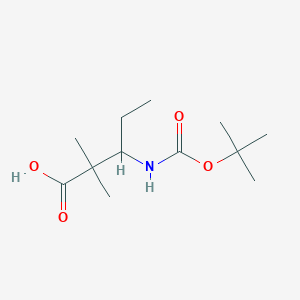

3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.

The exact mass of the compound 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Agonisme STING: Ce composé présente une activité d'activation du STING humain marginale. STING (stimulateur des gènes de l'interféron) est une protéine associée à l'immunité qui joue un rôle crucial dans l'immunité antitumorale. Lorsqu'il est activé par des agonistes, STING déclenche les voies IRF et NF-κB, conduisant à la production d'interférons de type I et de cytokines pro-inflammatoires. Ces réponses améliorent la capacité du système immunitaire inné à combattre les tumeurs .

- Mode de Liaison: Le composé forme des liaisons hydrogène canoniques, des interactions de type π-π et des interactions π-cation avec le domaine de liaison au CDN de la protéine STING, comme révélé par la modélisation moléculaire .

- Modulation de l'Inflammasome NLRP3: Bien que ce ne soit pas directement lié au composé, la compréhension des inhibiteurs de l'inflammasome NLRP3 est essentielle. La structure du composé peut inspirer des recherches similaires. L'activation de l'inflammasome NLRP3 contribue à l'inflammation et aux réponses immunitaires. Des chercheurs ont exploré de nouveaux échafaudages chimiques pour inhiber NLRP3, et les principes de conception de ce composé pourraient être pertinents .

- Interaction avec le R�cepteur 5-HT1A: Certains d�riv�s de ce compos� ont �t� �valu�s pour leur affinit� sur les r�cepteurs s�rotoninergiques 5-HT1A. L'investigation des interactions avec les r�cepteurs des neurotransmetteurs fournit des aper�us sur les effets neurologiques potentiels .

- Couplage de Suzuki–Miyaura: Bien que ce ne soit pas directement li� au compos�, les r�actions de couplage crois� de Suzuki–Miyaura sont largement utilis�es pour la formation de liaisons carbone-carbone. La compr�hension de la r�activit� et des groupes fonctionnels du compos� pourrait contribuer au d�veloppement de nouvelles strat�gies de couplage .

- Effets des Substituants: En introduisant diff�rents substituants sur le cycle benzo[b]thioph�ne, les chercheurs ont con�u une s�rie de d�riv�s. Des campagnes de synth�se ont �t� men�es pour pr�parer ces compos�s en vue d'une �valuation biologique. L'investigation des relations structure-activit� peut guider la conception ult�rieure des m�dicaments .

- Combinaison de Motifs Structuraux: Les chercheurs ont combin� diff�rents �l�ments structuraux pour cr�er de nouveaux compos�s. La sous-structure du compos� peut inspirer des strat�gies d'hybridation similaires pour d'autres cibles .

Efficacité Antitumorale et Activation Immunitaire

Inflammation et Réponses Immunitaires

Affinit� pour les R�cepteurs S�rotoninergiques

Formation de Liaisons Carbone-Carbone Catalys�e par des M�taux de Transition

Conception et Optimisation des M�dicaments

Strat�gies d'Hybridation de Pharmacophores

Mécanisme D'action

Target of Action

The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that plays a crucial role in the innate immune response .

Mode of Action

The compound interacts with the STING protein, acting as an agonist . Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . The binding mode of the compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction .

Propriétés

IUPAC Name |

3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S/c23-14-5-6-17-16(12-14)20(27)26(22(29)24-17)15-7-9-25(10-8-15)21(28)19-11-13-3-1-2-4-18(13)30-19/h1-6,11-12,15H,7-10H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIZRRYPYUTGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2458141.png)

(prop-2-en-1-yl)amine](/img/structure/B2458143.png)

![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate](/img/structure/B2458145.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide](/img/structure/B2458148.png)

![4-(3,4-Dihydroxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-7-methoxycoumarin](/img/structure/B2458150.png)

![(2R,4R,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/new.no-structure.jpg)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2458156.png)

![5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458158.png)

![{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2458159.png)

![2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B2458161.png)

![4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine](/img/structure/B2458162.png)

![2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2458163.png)